(Z)-2-Cyano-3-cyclohex-3-en-1-yl-N-(4-ethoxyphenyl)prop-2-enamide
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Description
The compound is a type of organic molecule with a complex structure, likely containing a cyclohexene ring, a cyano group, and an ethoxyphenyl group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these groups.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-component reactions, such as the Ugi reaction . This involves the coupling of carboxylic acids, amines, isocyanates, and aldehydes .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectroscopy . These techniques can provide information on the compound’s bond lengths, bond angles, and overall molecular geometry .Chemical Reactions Analysis
The compound’s reactivity could be influenced by the presence of the cyano group, the cyclohexene ring, and the ethoxyphenyl group. For instance, the cyano group might undergo reactions with phosphorus reagents, leading to the synthesis of novel phosphonates and phosphorus heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using computational methods, such as density functional theory (DFT). This could provide information on the compound’s electronic parameters, dipole moment, and absorption energies .Safety And Hazards
Future Directions
properties
IUPAC Name |
(Z)-2-cyano-3-cyclohex-3-en-1-yl-N-(4-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-22-17-10-8-16(9-11-17)20-18(21)15(13-19)12-14-6-4-3-5-7-14/h3-4,8-12,14H,2,5-7H2,1H3,(H,20,21)/b15-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGMSJUGOCDSPS-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2CCC=CC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2CCC=CC2)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-cyclohex-3-en-1-yl-N-(4-ethoxyphenyl)prop-2-enamide |
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